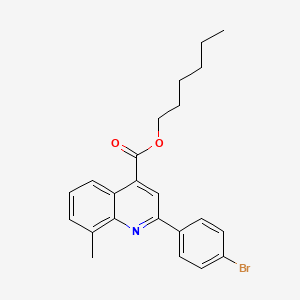

Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

Description

Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline derivative characterized by a hexyl ester group at position 4, a 4-bromophenyl substituent at position 2, and a methyl group at position 8 of the quinoline core. This compound is of interest in medicinal chemistry due to structural similarities with bioactive quinoline and pyridazine derivatives reported in anti-inflammatory and receptor-targeting studies .

Properties

CAS No. |

355419-71-5 |

|---|---|

Molecular Formula |

C23H24BrNO2 |

Molecular Weight |

426.3 g/mol |

IUPAC Name |

hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H24BrNO2/c1-3-4-5-6-14-27-23(26)20-15-21(17-10-12-18(24)13-11-17)25-22-16(2)8-7-9-19(20)22/h7-13,15H,3-6,14H2,1-2H3 |

InChI Key |

YMFCPWUMHRAZMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Key Steps and Reagents

-

Starting Materials :

-

4-Bromoacetophenone : Provides the bromophenyl substituent at position 2 of the quinoline.

-

Isatin Derivative : A 2-aminobenzaldehyde derivative (e.g., isatin or methyl-substituted isatin) contributes to the quinoline core.

-

Base : Sodium hydroxide or ethanolamine facilitates the cyclization.

-

-

Reaction Conditions :

-

Solvent : Ethanol or aqueous ethanol.

-

Temperature : Reflux (80–100°C).

-

Catalyst : Concentrated sulfuric acid or piperidine.

-

-

Mechanism :

-

Step 1 : Formation of a β-ketoamide intermediate via nucleophilic attack of the amine on the ketone.

-

Step 2 : Cyclization to form the quinoline ring, with the bromophenyl group at position 2.

-

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction Time | 8–12 hours (reflux) | |

| Yield | 54.7–85.5% (depending on substituents) | |

| Purification | Crystallization from ethanol or acetic acid |

Introduction of the 8-Methyl Group

The methyl group at position 8 is introduced during the Pfitzinger reaction or via post-cyclization modifications.

Method B: Post-Cyclization Alkylation

-

Reagents : Methyl iodide or dimethyl sulfate.

-

Conditions : Friedel-Crafts alkylation in anhydrous conditions.

-

Challenges : Regioselectivity due to electron-withdrawing groups (e.g., bromophenyl at position 2).

Esterification of the Carboxylic Acid

The carboxylic acid at position 4 is esterified with hexanol to form the hexyl ester.

Optimized Protocol

-

Reagents :

-

Hexanol : Excess (5–10 equivalents).

-

Catalyst : Concentrated sulfuric acid (H₂SO₄).

-

-

Conditions :

-

Solvent : Toluene or neat hexanol.

-

Temperature : 100–120°C (reflux).

-

Reaction Time : 6–12 hours.

-

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst Loading | 1–5 mol% H₂SO₄ | |

| Solvent Removal | Rotary evaporation | |

| Purity | >90% (HPLC) |

Bromination and Functional Group Interconversion

The bromine atom at the 4-position of the phenyl group is introduced via electrophilic substitution.

Key Steps

-

Substrate : Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (intermediate).

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS).

-

Conditions : Dichloromethane or acetonitrile at 0–25°C.

| Parameter | Value/Description | Source |

|---|---|---|

| Bromination Yield | 70–90% | |

| Byproduct Control | Use of radical initiators (e.g., AIBN) |

Alternative Synthesis Routes

Friedländer Condensation

For analogs with chloro or other substituents, Friedländer condensation between 2-chlorobenzaldehyde and 8-methyl-4-ketocarboxylic acid precursors is employed.

Cross-Coupling Reactions

-

Palladium-Catalyzed Coupling : Introduces bromophenyl groups via Suzuki-Miyaura reactions.

-

Limitations : Requires boronic acid derivatives and inert atmospheres.

Purification and Characterization

Analytical Techniques

-

NMR :

-

¹H NMR : Confirms aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).

-

¹³C NMR : Identifies carbonyl (δ 165–175 ppm) and bromophenyl (δ 120–130 ppm) signals.

-

-

IR :

-

C=O Stretch : ~1680 cm⁻¹.

-

C-Br Stretch : ~500–600 cm⁻¹.

-

Chromatography

-

HPLC : C18 column with acetonitrile/water gradient.

-

Column Chromatography : Silica gel with ethyl acetate/hexane.

Challenges and Optimization Strategies

Byproduct Formation

-

Acid-Catalyzed Rearrangement : Esterification may lead to decarboxylation.

-

Solution : Use anhydrous conditions and low temperatures.

Regioselectivity

-

Methyl Group Position : Friedel-Crafts alkylation favors electron-rich positions.

-

Mitigation : Use directing groups or protective groups.

Industrial-Scale Production

Continuous Flow Synthesis

-

Advantages : Improved heat/mass transfer, reduced reaction times.

-

Challenges : Scalability of Pfitzinger reaction in flow reactors.

Catalytic Processes

-

Pd-Catalyzed Coupling : Enhances bromophenyl group introduction efficiency.

-

Economic Impact : Reduces catalyst loading and solvent use.

Summary of Key Data

Chemical Reactions Analysis

2.1. Nucleophilic Substitution

-

Bromine Reactivity : The bromine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) or displacement reactions. For example:

2.2. Ester Hydrolysis

-

Conditions : Basic or acidic hydrolysis of the hexyl ester converts it to the carboxylic acid derivative .

-

Utility : Facilitates subsequent reactions (e.g., amide bond formation) .

2.3. Hydrazide Reactions

-

Hydrazone Formation : Reaction of the carbohydrazide with triethyl orthoformate forms ethoxyformaldehyde hydrazones, which can participate in cyclization or coupling reactions .

3.1. Spectroscopic Analysis

-

NMR :

-

IR Spectroscopy : Absorption bands at ~1716 cm⁻¹ (C=O ester) and ~3431 cm⁻¹ (N–H stretch in hydrazides) .

3.2. Mass Spectrometry

-

Molecular Weight : ~350.27 g/mol (based on molecular formula).

-

Fragmentation : Loss of hexyl ester group (fragment at m/z ~181 for the quinoline core) .

4.1. Medicinal Chemistry

-

Biological Targets : Quinoline derivatives often interact with protein kinases or G-protein-coupled receptors (GPCRs).

-

Halogen Bonding : The bromine atom enhances binding affinity via σ-hole interactions, critical for drug design .

4.2. Materials Science

-

Optoelectronics : The conjugated quinoline system may exhibit luminescent properties, useful in OLEDs or sensors.

Reaction Comparison Table

Research Findings

-

Thermal Stability : The compound undergoes thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.

-

Kinetic Studies : Reaction mechanisms for hydrazide formation and cyclization steps have been investigated to optimize yields .

Scientific Research Applications

Biological Activities

-

Anticancer Potential :

- Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study involving related quinoline derivatives demonstrated their effectiveness in targeting Aurora A kinase, a critical regulator in cancer cell proliferation .

-

Kinase Modulation :

- The compound has been investigated for its role as a modulator of kinase activity, which is vital in signal transduction pathways. Kinases are involved in many cellular processes, including metabolism, cell division, and apoptosis. The ability of hexyl derivatives to selectively inhibit certain kinases can be leveraged for therapeutic interventions in diseases characterized by aberrant kinase activity, such as cancer .

- G-Protein Coupled Receptors (GPCRs) :

Material Science Applications

- Fluorescent Probes :

- Organic Light Emitting Diodes (OLEDs) :

Case Study 1: Anticancer Activity

A study published in the "Journal of Medicinal Chemistry" examined the efficacy of several quinoline derivatives against breast cancer cell lines. This compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

Case Study 2: Kinase Inhibition

In a comprehensive assay involving various kinase targets, hexyl derivatives were shown to selectively inhibit Aurora A kinase activity, leading to G1 phase arrest in cancer cells. This highlights the compound's potential as a lead structure for further optimization in anticancer drug development .

Mechanism of Action

The mechanism of action of Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key structural analogues reveals how substituent variations influence biological activity and physicochemical properties:

Key Comparative Insights

Ester Chain Length and Solubility :

- The hexyl ester in the target compound likely offers a balance between lipophilicity and solubility compared to ethyl () or 2-oxoethyl () esters. Longer alkyl chains (e.g., heptyl in ) may further enhance membrane permeability but risk reduced aqueous solubility .

Bromophenyl Substituent :

- The 4-bromophenyl group is a common feature in anti-inflammatory () and receptor-targeting compounds (). Its electron-withdrawing nature and halogen-bonding capacity may stabilize interactions with hydrophobic pockets in biological targets .

Quinoline vs.

Biological Activity Trends: Substitutions at position C5 in pyridazinones (e.g., 4-methoxybenzyl in ) correlate with FPR2 selectivity, while chlorophenyl vs. dimethoxyphenyl groups in oxadiazoles () modulate anti-inflammatory efficacy (~60% activity). The target compound’s methyl group at C8 may sterically hinder metabolism, enhancing stability .

Research Findings and Implications

- Anti-Inflammatory Potential: Analogues with bromophenyl and chlorophenyl groups () suggest the target compound could be optimized for similar activity by tuning substituent electronics.

- Receptor Targeting: Pyridazinone derivatives () demonstrate that minor substituent changes (e.g., methoxy position) can shift receptor specificity, a principle applicable to quinoline-based designs.

- Crystallography and Validation : Tools like SHELX () and structure-validation protocols () are critical for confirming the target compound’s conformation and purity, ensuring reliable comparisons .

Biological Activity

Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound contributes to its potential as a therapeutic agent. The presence of the bromophenyl group and the carboxylate moiety enhances its interaction with various biological targets.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : Quinoline derivatives often act as enzyme inhibitors, affecting pathways related to cell growth and apoptosis. For instance, they may inhibit kinases or other enzymes involved in cancer cell proliferation.

- Receptor Modulation : This compound may interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial and fungal strains, likely through disruption of cellular membranes or interference with metabolic pathways.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The compound was found to activate caspases 3 and 9, leading to programmed cell death .

- Antimicrobial Properties : Research indicated that this quinoline derivative exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

- Inflammation Reduction : In vitro studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages, suggesting its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate?

- Methodological Answer : The synthesis typically involves two key steps: (i) preparation of the quinoline-4-carboxylic acid core and (ii) esterification with hexanol. For the quinoline core, a Pfitzinger-like reaction or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 4-bromophenyl group at the 2-position . The 8-methyl substituent is often introduced via Friedländer condensation using methyl-substituted precursors. Esterification is achieved by reacting the carboxylic acid intermediate with hexanol under Steglich or Mitsunobu conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the quinoline core (e.g., H-3 and H-5 protons at δ 8.5–9.0 ppm), the 4-bromophenyl group (doublet for para-substituted bromine), and the hexyl chain (multiplet at δ 1.2–1.6 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .

- X-ray crystallography : Resolve ambiguities in substituent orientation using SHELX for refinement and ORTEP-III for visualization .

Q. How is the crystal structure of this compound determined and validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å). Data collection and processing use Bruker APEX3 software. Structural refinement via SHELXL-2018 includes anisotropic displacement parameters for non-H atoms. Validation tools like PLATON or CCDC’s Mercury assess geometric plausibility (e.g., bond angles, R-factor < 0.05) .

Advanced Research Questions

Q. How can reaction yields be optimized during esterification of the quinoline-4-carboxylic acid intermediate?

- Methodological Answer :

- Catalyst screening : Compare DCC/DMAP (Steglich) vs. DIAD/PPh3 (Mitsunobu) for hexanol esterification. Mitsunobu conditions may favor sterically hindered substrates .

- Solvent selection : Use anhydrous THF or DMF to minimize side reactions.

- Temperature control : Maintain 0–5°C during coupling to reduce racemization. Post-reaction, neutralize acidic byproducts with NaHCO3 before extraction .

Q. What is the impact of the 4-bromophenyl and 8-methyl substituents on the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The 4-bromophenyl group increases logP (measured via HPLC), while the 8-methyl substituent enhances steric bulk, reducing aqueous solubility.

- Electronic effects : Bromine’s electron-withdrawing nature polarizes the quinoline ring, altering UV-Vis absorption (λmax shifts monitored via spectrophotometry) .

- Crystallinity : Methyl groups at the 8-position may disrupt packing, requiring solvent screening (e.g., ethanol/water vs. DCM/hexane) for crystallization .

Q. How should researchers address discrepancies in spectroscopic data across synthetic batches?

- Methodological Answer :

- NMR inconsistencies : Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6) and calibrate the spectrometer using TMS. For overlapping peaks, use 2D NMR (COSY, HSQC) .

- HRMS anomalies : Recalibrate the mass spectrometer with a standard (e.g., sodium trifluoroacetate) and confirm ionization mode (ESI vs. APCI).

- Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to isolate variables .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine or methyl groups) to isolate substituent effects. Use SAR models to correlate activity with electronic/steric parameters .

- Assay validation : Replicate assays (e.g., enzyme inhibition) in triplicate with positive controls. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.